Methyl D-mannopyranoside

Description

Historical Context and Significance in Carbohydrate Chemistry

The study of Methyl D-mannopyranoside is deeply rooted in the foundational principles of carbohydrate chemistry. Early research focused on the synthesis and characterization of simple glycosides to understand the structure and reactivity of monosaccharides. A significant breakthrough in the accessibility of this compound came with the development of methods for its production and recovery from plant materials and their extracts containing D-mannose and its polymers. google.comgoogle.com A key process involves treating mannose-containing plant material with methanol (B129727) under anhydrous conditions at elevated temperatures in the presence of a mineral acid, which converts the carbohydrates into methyl glycosides. google.com Subsequent cooling and crystallization allows for the isolation of essentially pure crystalline Methyl α-D-mannopyranoside. google.com This increased availability has been a crucial factor in its widespread use in research. Historically, the preparation of mannose and its derivatives relied heavily on expensive sources like ivory nut meal, making the discovery of more practical isolation methods a significant contribution to the chemical industry. google.com

The significance of this compound also lies in its utility as a starting material for the synthesis of other important molecules. For instance, it has been used in the preparation of D-rhamnose. acs.org Furthermore, its derivatives have wide industrial applications, including in the synthesis of resins and plastics. acs.org

Relevance as a D-Mannose Derivative in Biochemical Investigations

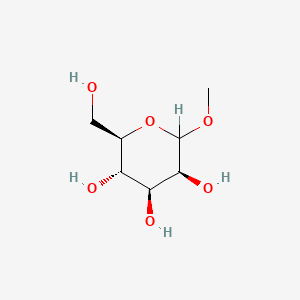

This compound serves as a crucial tool in biochemical investigations due to its nature as a stable derivative of D-mannose. ontosight.ai It is a methyl glycoside where the hydroxyl group on the anomeric carbon of mannose is replaced by a methoxy (B1213986) group. ontosight.ai This modification makes it resistant to enzymatic cleavage by glycosidases, allowing it to act as a competitive inhibitor in studies of carbohydrate-protein interactions. ontosight.aisigmaaldrich.com

A primary application of this compound is in the study of lectins, which are carbohydrate-binding proteins. ontosight.ai For example, it is a well-known inhibitor of Concanavalin (B7782731) A (ConA), a lectin with a high affinity for α-mannosides. ontosight.ai By competing with natural ligands, this compound helps in elucidating the binding specificities of such proteins. ontosight.ainih.gov This is fundamental to understanding their roles in biological processes like cell-cell recognition, signaling, and immune responses. ontosight.ai

Research has also utilized this compound to investigate the binding mechanisms of other important molecules. For instance, it has been used to study the primary mannose binding site of pradimicin A, a natural product with D-mannose binding ability. sigmaaldrich.comchemicalbook.comsigmaaldrich.comrsc.org Additionally, it has been shown to be a competitive inhibitor of the binding of mannose by Escherichia coli, which has implications for preventing bacterial colonization of the urinary tract. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

The interaction of Methyl α-D-mannopyranoside with metal ions has also been a subject of study. Molecular dynamics simulations have shown that ions like Fe(III) can interact with specific hydroxyl oxygen atoms of the carbohydrate, affecting its conformation. acs.org

Current Research Trajectories and Future Perspectives

Current research on this compound and its derivatives is expanding into several exciting areas. A significant focus is on the synthesis of novel derivatives with enhanced biological activities. researchgate.netnih.govresearchgate.netresearchgate.net For example, regioselective acylation and benzoylation of Methyl α-D-mannopyranoside have yielded compounds with potential antimicrobial and antifungal properties. nih.govresearchgate.netresearchgate.netresearchgate.net These synthetic derivatives are being investigated for their potential as therapeutic agents against various pathogens. nih.govresearchgate.netresearchgate.net

Another promising research direction involves the use of this compound in the development of glycomimetics and dendrimers. sigmaaldrich.comacs.org These are molecules designed to mimic the structure of carbohydrates and can act as potent inhibitors of carbohydrate-mediated biological processes. Dendrimers with multiple Methyl α-D-mannopyranoside residues on their periphery have shown enhanced efficacy in inhibiting lectin binding. acs.org

The study of how antifreeze proteins and glycoproteins (AF(G)Ps) interact with crystals has also found an interesting model in Methyl α-D-mannopyranoside. acs.orgnih.gov Research has shown that AF(G)Ps can inhibit the crystal growth of this sugar, suggesting it could be a useful, non-ice alternative for studying the mechanisms of antifreeze activity. acs.orgnih.gov

Future perspectives point towards the increasing importance of glycoscience in rational drug design. researchgate.net The ability to synthesize and modify carbohydrate structures like this compound opens up possibilities for developing new therapeutic interventions for a wide range of diseases, including those involving bacterial and viral infections, as well as cancer. nih.govresearchgate.net The continued exploration of the chemical and biological properties of this compound and its derivatives will undoubtedly contribute to advancements in this field.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-BWSJPXOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316036 | |

| Record name | Methyl D-mannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51023-63-3 | |

| Record name | Methyl D-mannoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51023-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmannoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-mannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Methyl D Mannopyranoside

Advanced Chemical Synthesis Strategies of Methyl D-mannopyranoside

The synthesis of this compound can be achieved through various chemical methods, each with its own advantages in terms of stereoselectivity and yield. Classical and modern techniques have been refined to provide efficient access to this important carbohydrate derivative.

Regioselective Glycosylation Techniques

Regioselective glycosylation is a powerful strategy for the synthesis of more complex oligosaccharides starting from this compound. One notable technique involves the use of organotin reagents to selectively activate one hydroxyl group over others. For instance, the reaction of Methyl α-D-mannopyranoside with bis(tributyltin)oxide (B142050) leads to the formation of a stannylene acetal (B89532). This intermediate can then react with a glycosyl donor, such as 2-O-acetyl-3,4,6-tri-O-benzyl-α-D-mannopyranosyl chloride, to afford the desired glycosylated product with high regioselectivity. This method allows for the formation of specific linkages, which is critical in the synthesis of biologically active oligosaccharides.

Another approach to achieving regioselectivity is through the use of protecting groups that can be selectively removed. While a comprehensive discussion of protecting group strategies is beyond the scope of this section, it is a fundamental concept in carbohydrate chemistry that underpins many regioselective glycosylation reactions.

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. A cell-free particulate enzyme preparation from Mycobacterium smegmatis has been shown to catalyze the transfer of a mannosyl group from guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) to Methyl α-D-mannopyranoside. This transmannosylase activity is highly specific for both the donor and the acceptor, resulting in the formation of 2-O-α-D-mannopyranosyl-methyl-α-D-mannopyranoside. The reaction proceeds under mild conditions and exhibits a pH optimum of 6.0.

| Enzyme System | Donor | Acceptor | Product |

| Mycobacterium smegmatis cell-free particulate system | GDP[14C]mannose | Methyl-α-D-mannopyranoside | 2-O-α-D[14C]mannopyranosyl-methyl-α-D-mannopyranoside |

Derivatization of this compound for Enhanced Research Utility

The inherent functionality of this compound can be expanded through various derivatization reactions, leading to novel analogs with tailored properties for specific research applications.

Synthesis of Novel Mannopyranoside Analogs

The synthesis of novel analogs of this compound allows for the exploration of structure-activity relationships. For example, Methyl α-D-mannopyranoside can serve as a starting material for the synthesis of more complex structures, such as tri- and tetrahydroxylated seven-membered iminosugars. These analogs are of interest in the study of glycosidase inhibitors. Furthermore, chain elongation at the C-6 position of Methyl α-D-mannopyranoside has been utilized to synthesize l-glycero-α-d-manno-heptopyranosides.

Regioselective Acylation and Other Functionalizations

Regioselective acylation of this compound is a common strategy to introduce functional groups at specific positions, which can alter the compound's physical and biological properties. The primary hydroxyl group at the C-6 position is the most reactive and can be selectively acylated under controlled conditions. For instance, direct unimolar cinnamoylation of Methyl α-D-mannopyranoside selectively yields methyl 6-O-cinnamoyl-α-D-mannopyranoside. This initial product can then be further functionalized at the remaining hydroxyl groups.

Similarly, regioselective 3-bromobenzoylation of Methyl α-D-mannopyranoside using the direct method results in the corresponding 6-O-(3-bromobenzoyl) derivative in excellent yield. This derivative can then undergo further acylation at the C-2, C-3, and C-4 positions to generate a library of novel compounds.

| Acylating Agent | Position of Acylation | Product |

| Cinnamoyl chloride | C-6 | Methyl 6-O-cinnamoyl-α-D-mannopyranoside |

| 3-Bromobenzoyl chloride | C-6 | Methyl 6-O-(3-bromobenzoyl)-α-D-mannopyranoside |

Introduction of Heterocyclic Aromatic Rings and Other Substituents

The introduction of aromatic and heterocyclic moieties to the this compound scaffold can significantly influence its biological activity. The synthesis of derivatives bearing such substituents often follows a regioselective acylation step. For instance, after the initial 6-O-acylation, the remaining hydroxyl groups can be reacted with a variety of acylating agents, including those containing aromatic rings. Research has shown that the presence of aromatic rings, such as halobenzoyl and nitrobenzoyl groups, can enhance the biological properties of carbohydrate-based compounds.

Stereochemical Control in this compound Synthesis

The stereochemical control during the synthesis of this compound is a critical aspect of carbohydrate chemistry, as the anomeric configuration (α or β) profoundly influences the biological activity of the resulting glycosides. The formation of the 1,2-cis linkage in β-mannosides is particularly challenging due to the steric hindrance from the axial C2-substituent and the thermodynamic preference for the α-anomer, which is favored by the anomeric effect umich.edursc.orgnih.gov. Consequently, chemists have developed several sophisticated methodologies to selectively synthesize either the α- or β-anomer.

A primary strategy involves the use of specific protecting groups on the mannosyl donor that can influence the stereochemical outcome of the glycosylation reaction. These are often referred to as "directing groups." For instance, the presence of an O-picoloyl group at the C-3 position of a mannosamine (B8667444) donor can afford high, and in some cases complete, stereocontrol to yield β-mannosides nsf.gov. This high facial stereoselectivity is attributed to the potential for hydrogen bonding via the nitrogen atom of the picoloyl substituent nsf.gov. Conversely, employing a 3-O-benzoyl group on the same mannosamine donor results in exclusive α-stereoselectivity nsf.gov. Another established method for achieving β-mannosylation involves the use of a 4,6-O-benzylidene acetal protecting group on the mannosyl donor nih.govnih.gov.

Catalyst-controlled glycosylation offers another powerful approach to dictate stereoselectivity. A significant breakthrough in this area is the use of a bis-thiourea catalyst, which promotes highly β-selective mannosylations nih.gov. This method is effective with easily accessible acetonide-protected donors and works under mild, neutral conditions with a wide variety of alcohol nucleophiles nih.gov. When donors with a C2 and C3 bridged by an acetonide protecting group are used, a dramatic increase in β-selectivity is observed under these catalytic conditions nih.gov.

Anomeric O-alkylation is a further strategy employed for the stereoselective synthesis of β-mannosides. This method involves the reaction of partially protected D-mannose derivatives with an electrophile in the presence of a base like cesium carbonate (Cs₂CO₃) umich.edunih.govnih.gov. Mechanistic studies have shown that this type of β-mannosylation is most efficient when the C2-hydroxyl group (C2-OH) is unprotected, as protecting it leads to inferior results nih.gov. This technique has been successfully applied to the synthesis of complex structures, including the tetrasaccharide repeat unit of the Bacillus thermoaerophilus surface-layer glycoprotein (B1211001) nih.gov.

In addition to these methods, specific reaction sequences have been designed to favor the formation of the β-anomer. One such protocol is a one-pot chlorination, iodination, and glycosylation sequence starting from a glycosyl hemiacetal. This process, mediated by lithium iodide (LiI), is proposed to proceed via an S N2-type reaction on an α-glycosyl iodide intermediate, leading to high β-selectivity rsc.org. This approach is advantageous as it avoids the need for conformationally restricted donors or specific directing groups rsc.org.

The table below summarizes various synthetic methodologies and their effectiveness in controlling the stereochemistry of mannosylation reactions.

| Method/Reagent | Donor Protecting Group(s) | Selectivity | Typical Yield/Ratio | Reference |

| Directing Group | 3-O-Picoloyl (on mannosamine donor) | β | High (α/β = 1/14) | nsf.gov |

| Directing Group | 3-O-Benzoyl (on mannosamine donor) | α | Exclusive α | nsf.gov |

| Conformational Control | 4,6-O-Benzylidene acetal | β | Excellent β-selectivity | nih.gov |

| Anomeric O-Alkylation | 3,4,6-tri-O-benzyl-D-mannose | β | 67% (β only) | nih.gov |

| Anomeric O-Alkylation | Cs₂CO₃-mediated | β | High β-selectivity | umich.edunih.gov |

| Catalyst Control | Bis-thiourea catalyst | β | High (α:β = 1:16 to 1:32) | nih.gov |

| One-pot Halogenation/Glycosylation | LiI, Oxalyl chloride | β | High β-selectivity | rsc.org |

These diverse strategies underscore the progress in synthetic carbohydrate chemistry, providing chemists with a toolbox to overcome the inherent challenges of 1,2-cis glycosylation and access specific stereoisomers of this compound and related mannosides for various scientific applications.

Molecular Interactions and Recognition Mechanisms of Methyl D Mannopyranoside

Interactions with Mannose-Specific Lectins and Carbohydrate-Binding Proteins

Lectins are a class of proteins that bind specifically to carbohydrate structures and are involved in a multitude of cell recognition and communication processes. Methyl D-mannopyranoside is widely used to probe the binding sites of mannose-specific lectins, such as Concanavalin (B7782731) A (Con A), and other carbohydrate-binding proteins.

This compound functions as a competitive inhibitor, effectively blocking the interaction between mannose-specific lectins and their natural carbohydrate ligands (glycoconjugates). For instance, it is employed in laboratory settings to reduce the binding of Concanavalin A to the surface of lymphocytes during cell culture mpbio.com. Its inhibitory action stems from its ability to occupy the carbohydrate-binding site on the lectin, thereby preventing the lectin from binding to more complex glycans on cell surfaces or other molecules.

This inhibitory property is critical for various applications, including affinity chromatography, where it is used to elute glycoproteins from columns containing immobilized lectins biosynth.com. Research has also demonstrated its effectiveness in preventing the colonization of the urinary tract in mice by Escherichia coli. It achieves this by acting as a competitor inhibitor of the binding of mannose by the bacteria, blocking their adherence to host tissues scbt.com.

Studies into the binding affinities of various lectins reveal the specificity of their interactions with different carbohydrate structures. This compound serves as a standard reference compound in these assays. For example, in precipitation-inhibition assays with Concanavalin A, a branched mannotrioside was found to be 42 times more potent as an inhibitor than this compound umich.edunih.gov. This highlights the presence of extended binding sites in some lectins that can accommodate larger oligosaccharides with higher affinity.

Kinetic studies have shown that the differences in affinity among various saccharides for a lectin like Concanavalin A are primarily due to different dissociation rate constants rather than association rates nih.gov. The binding of this compound to Con A has been characterized as a single bimolecular step nih.gov. The inhibitory potency of this compound against various mannose-specific lectins has been quantified, demonstrating varying degrees of specificity among these proteins.

Table 1: Relative Inhibitory Potency of Methyl α-D-mannopyranoside Compared to a Branched Mannotrioside Against Various Lectins.

| Lectin | Source Organism | Relative Potency of Branched Mannotrioside vs. Methyl α-D-mannopyranoside umich.edunih.gov |

|---|---|---|

| Concanavalin A (Con A) | Jack Bean | 42 times more potent |

| Pea Lectin (PSA) | Pea | No significant enhancement |

| Snowdrop Lectin (GNA) | Snowdrop | Significantly more potent |

| Daffodil Lectin (NPA) | Daffodil | Similar inhibitory potency |

| Amaryllis Lectin (HHA) | Amaryllis | Somewhat more potent |

The binding of a ligand to a protein can induce conformational changes in both molecules, a critical aspect of molecular recognition patsnap.com. Structural studies of this compound in complex with lectins provide insight into these changes. When binding to a jacalin-related lectin from pineapple (AcmJRL), the methyl group of the ligand introduces steric hindrance researchgate.net. This steric clash causes a 120° rotation in the hydrogen bond between the ligand's oxygen atom (O5) and the hydroxyl group of a serine residue (Ser133) in the protein's binding site to achieve an optimal fit researchgate.net. This specific, subtle adjustment highlights the precise nature of carbohydrate-protein interactions and how even small modifications to a sugar can alter the binding thermodynamics and geometry.

This compound as a Structural Mimic in Biological Systems

The ability of this compound to act as a structural mimic of natural mannose residues is fundamental to its utility in research and its potential therapeutic applications.

Many host cells, particularly immune cells like macrophages, feature mannose receptors on their surfaces. These receptors are used to recognize and bind to mannose-containing glycans present on the surface of pathogens, initiating an immune response. This compound can mimic these natural mannose structures. This property is exploited in drug delivery systems, where lipid nanoparticles are functionalized with this compound to target antigen-presenting cells via their mannose receptors nih.gov. By mimicking the natural ligand, the compound facilitates the targeted delivery of vaccines or drugs to specific immune cells. Furthermore, its ability to block bacterial adherence, as seen with E. coli, is a direct result of it mimicking the mannose structures on host cell surfaces that the bacteria would normally target .

Molecular mimicry is a phenomenon where similarities between foreign (e.g., microbial) and self-antigens can lead to cross-reactive immune responses, which are implicated in autoimmune diseases nih.gov. Viruses, for instance, may evolve to mimic host protein structures to evade the immune system nih.gov. In this complex field, simple and well-defined molecules like this compound serve as invaluable research tools.

By acting as a specific, high-affinity ligand for mannose-binding receptors of the immune system, this compound can be used to block these receptors in a controlled manner. This allows researchers to investigate the consequences of such interactions in immune recognition. For example, it can help determine whether a pathogen's binding to a mannose receptor is responsible for a specific cellular response or if a cross-reactive antibody in an autoimmune condition is targeting a mannose-containing self-antigen. It provides a means to dissect the specific contribution of mannose-mediated recognition in the broader context of immune surveillance and pathology codebiology.org.

Enzymatic Transformations Involving this compound

This compound serves as a valuable tool in enzymology, acting as a substrate and inhibitor in various enzymatic reactions. Its structural similarity to mannose allows it to interact with enzymes that recognize and process mannose-containing structures, providing insights into carbohydrate metabolism and enzymatic mechanisms.

Substrate for Alpha-Mannosidase Activity Assays

Methyl α-D-mannopyranoside and its derivatives are widely used as substrates in assays to determine the activity of α-mannosidase, an enzyme that catalyzes the hydrolysis of α-D-mannosidic linkages in glycoproteins and other glycoconjugates. Deficiencies in this enzyme's activity lead to the lysosomal storage disorder known as alpha-mannosidosis nih.govmayocliniclabs.com.

In these assays, a synthetic substrate, often a chromogenic or fluorogenic derivative of methyl α-D-mannopyranoside, is employed. For instance, 4-Nitrophenyl-α-D-mannopyranoside is a chromogenic substrate that, upon cleavage by α-mannosidase, releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically at 405 nm . The intensity of the color produced is directly proportional to the enzyme's activity in the sample .

Another commonly used substrate is 4-methylumbelliferyl-α-D-mannopyranoside, a fluorogenic compound. The enzymatic cleavage of this substrate releases 4-methylumbelliferone, which is highly fluorescent and allows for sensitive detection of enzyme activity nih.gov. These assays are crucial for the diagnosis of alpha-mannosidosis in various biological samples, including plasma, serum, leukocytes, and tissues nih.govmayocliniclabs.com.

Table 1: Common Substrates for Alpha-Mannosidase Activity Assays

| Substrate | Detection Method | Application |

|---|---|---|

| 4-Nitrophenyl-α-D-mannopyranoside | Colorimetric (405 nm) | Quantification of α-mannosidase activity. |

| 4-Methylumbelliferyl-α-D-mannopyranoside | Fluorometric | Highly sensitive detection for diagnosing α-mannosidosis. nih.gov |

Transmannosylase Activity and Glycosyl Transfer

Methyl α-D-mannopyranoside can also be involved in glycosyl transfer reactions catalyzed by enzymes with transmannosylase activity. These enzymes, a subset of glycosyltransferases, are capable of transferring a mannosyl group from a donor substrate, such as methyl α-D-mannopyranoside, to an acceptor molecule.

While specific examples of transmannosylation directly using methyl α-D-mannopyranoside as a donor are specialized, the compound is recognized by mannosyltransferases. It can act as a competitive inhibitor in reactions involving the transfer of mannose units, which is a key process in the synthesis of complex carbohydrates. For example, it has been used in studies involving the synthesis of various mannosylated compounds, where it can serve as a starting material or a reference compound.

Intermediate Role in Glycoprotein (B1211001) Biosynthesis Pathways

Glycoprotein biosynthesis is a complex process involving the sequential addition of various monosaccharides to a growing oligosaccharide chain, which is then transferred to a protein. Mannose is a critical component of the core oligosaccharide in N-linked glycoproteins.

While methyl α-D-mannopyranoside itself is not a direct metabolic intermediate in the main pathway of glycoprotein biosynthesis, its structural resemblance to mannose allows it to interact with components of this pathway. For instance, it can act as a competitive inhibitor of enzymes and transporters involved in mannose metabolism and transport. This inhibitory action makes it a useful tool for studying the intricacies of glycoprotein synthesis and the specific roles of mannosyltransferases and other related enzymes.

Computational and Theoretical Studies of Methyl D Mannopyranoside and Its Derivatives

Quantum Chemical Analyses

Quantum chemical analyses, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of methyl D-mannopyranoside and its analogs. These studies offer a molecular-level understanding of the geometric and electronic characteristics that govern the compound's behavior.

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the study of this compound derivatives, DFT has been employed to achieve geometrical optimization, providing insights into the most stable three-dimensional conformations of these molecules. For instance, the optimization of various methyl α-D-mannopyranoside derivatives has been successfully conducted using DFT with basis sets such as 3-21G. researchgate.net This process is foundational for understanding the molecule's shape and how it might interact with biological targets.

Beyond structural optimization, DFT calculations are used to determine various electronic properties. These properties, which include the distribution of electron density and electrostatic potential, are critical for predicting how the molecule will behave in chemical reactions and biological interactions. researchgate.netjmchemsci.com The choice of functional and basis set, such as B3LYP/6-311++G**, is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. chemmethod.com

For methyl α-D-mannopyranoside and its derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is crucial for predicting the types of reactions the molecule is likely to undergo and its potential as a bioactive agent. For example, in one study, a derivative of methyl α-D-glucopyranoside, a related compound, was found to have a higher HOMO-LUMO gap than its parent compound, indicating greater stability. researchgate.net

HOMO-LUMO Energy Parameters of a this compound Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -0.2642 |

| ELUMO | -0.0351 |

| Energy Gap (ΔE) | 0.2291 |

Chemical Reactivity Indices

From the HOMO and LUMO energy values, several chemical reactivity indices can be calculated. These indices provide a quantitative measure of a molecule's reactivity and include parameters such as electron affinity, ionization potential, electronegativity, chemical hardness, and softness. researchgate.net

These descriptors are derived from the energies of the frontier orbitals and offer a deeper understanding of the molecule's electronic behavior. For example, chemical hardness (η) is a measure of resistance to deformation or change in electron distribution, while softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions. These quantum chemical parameters are valuable in predicting the interaction of this compound derivatives with biological receptors. researchgate.net

Calculated Chemical Reactivity Indices for a this compound Derivative

| Reactivity Index | Value (eV) |

|---|---|

| Ionization Potential (I) | 0.2642 |

| Electron Affinity (A) | 0.0351 |

| Hardness (η) | 0.1145 |

| Softness (S) | 8.7336 |

| Electronegativity (χ) | 0.1496 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.com This method is extensively used to study the interactions between small molecules like this compound derivatives and their protein targets.

Investigation of Binding Affinity and Interaction Modes with Target Proteins

Molecular docking simulations have been successfully applied to investigate the binding affinity and interaction modes of this compound derivatives with various target proteins. These studies have provided valuable insights into the potential of these compounds as antimicrobial and antiviral agents. For instance, derivatives of methyl α-D-mannopyranoside have been docked against proteins from Escherichia coli (PDB ID: 4XO8) and Aspergillus flavus (PDB ID: 1R51). tandfonline.comtandfonline.comresearchgate.net The results of these simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

In another study, cinnamoyl-substituted mannopyranosides were docked against the H5N1 influenza A virus protein (PDB ID: 6VMZ), with some compounds exhibiting high binding affinities. nih.gov The binding affinity is typically expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. These simulations help in identifying the key amino acid residues in the protein's active site that are crucial for ligand binding. researchgate.net

Molecular Docking Results of this compound Derivatives

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Derivative 4 | H5N1 Influenza A Virus | 6VMZ | -7.2 | Not Specified |

| Derivative 6 | H5N1 Influenza A Virus | 6VMZ | -7.0 | Not Specified |

Prediction of Ligand-Receptor Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complexes over time. nih.gov MD simulations provide a dynamic view of the complex, allowing researchers to observe the conformational changes and fluctuations in the interactions between the ligand and the protein.

For this compound derivatives, 100-nanosecond molecular dynamics simulations have been conducted to confirm the stability of the docked complexes. tandfonline.comnih.govresearchgate.net The stability is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the degree of structural change over the course of the simulation. A stable complex will typically show minimal fluctuations in RMSD, suggesting that the ligand remains securely bound within the protein's active site. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the time-dependent behavior of molecules. For this compound and its derivatives, MD simulations provide critical insights into their structural dynamics, interactions with biological targets, and conformational preferences that govern their biological functions. These simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion, offering a dynamic perspective that complements static experimental methods.

Conformational Analysis of Glycosidic Linkages

Studies comparing classical MD with Car-Parrinello molecular dynamics (CPMD) simulations have been conducted to understand the preferred conformation of the glycosidic linkage in methyl-α-D-mannopyranoside in both the gas phase and aqueous solution. usfq.edu.ec These simulations revealed that in an aqueous environment, the trans (t) orientation of the glycosidic linkage is favored over the gauche anticlockwise (g-) orientation. usfq.edu.ec CPMD simulations, a form of ab initio MD, demonstrated that this preference is due to the formation of intermolecular hydrogen bonds with the surrounding water molecules, an insight not clearly captured by classical MD simulations. usfq.edu.ec This highlights the importance of the simulation method in accurately representing the structural properties of carbohydrates in solution. usfq.edu.ec

Newer NMR-based methods, such as MA'AT analysis, which uses redundant sets of J-coupling constants, are also being developed to provide experiment-based probability distributions of glycosidic torsion angles that can rival the detail provided by MD simulations. nih.gov

Dynamic Stability and Flexibility of Protein-Ligand Complexes

MD simulations are extensively used to assess the stability and dynamics of complexes formed between this compound derivatives and their protein targets. nih.govresearchgate.net Typically, after a ligand is docked into the active site of a protein in silico, a simulation (often lasting for 100 nanoseconds) is run to observe the behavior of the complex under simulated physiological conditions. nih.govtandfonline.com The stability of this interaction is crucial for the ligand's potential as a therapeutic agent.

Several key metrics are calculated from the MD trajectory to quantify stability and flexibility:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms over time from a reference structure. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and remains stable. tandfonline.comresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues (or atoms) and indicates their flexibility. Higher RMSF values are often seen in loop regions of the protein, while lower values in the active site can signify a stable binding interaction. tandfonline.comresearchgate.net

Radius of Gyration (Rg): This parameter measures the compactness of the protein. A stable Rg value suggests that the ligand binding does not cause the protein to unfold or undergo significant conformational changes. tandfonline.comresearchgate.net

Solvent Accessible Surface Area (SASA): SASA quantifies the protein surface area that is accessible to the solvent, providing insights into how ligand binding might alter the protein's exposure to its environment. tandfonline.com

In studies of mannopyranoside derivatives as potential antimicrobial agents, 100-ns MD simulations have been used to confirm that the docked ligand-receptor complexes maintain a stable conformation and binding pattern within the active sites of target proteins like Escherichia coli (PDB: 4XO8) and Aspergillus flavus (PDB: 1R51). tandfonline.com Similarly, simulations of derivatives targeting the H5N1 influenza A virus (PDB: 6VMZ) also revealed stable conformations, supporting the initial docking results. nih.gov

Computational Prediction of Biological Activities (PASS Analysis)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. The algorithm compares the structure of the input molecule to a large database of known bioactive substances to generate a probable activity spectrum. The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).

PASS analysis has been applied to various series of this compound derivatives to perform a preliminary in silico screening of their potential biological effects before undertaking laboratory synthesis and testing. researchgate.netphyschemres.org For instance, PASS predictions for acylated this compound derivatives have indicated potential for antibacterial, antifungal, anticarcinogenic, and anti-inflammatory properties. nih.govresearchgate.net

These predictions can guide the synthetic focus toward derivatives with the highest probability of desired activity. For example, a study on hexanoylated derivatives of methyl α-D-mannopyranoside found that the PASS prediction of superior antifungal activity was later confirmed by in vitro assessments. nih.gov

| Compound | Antifungal Activity (Pa) | Antibacterial Activity (Pa) | Anticarcinogenic Activity (Pa) | Anti-inflammatory Activity (Pa) |

|---|---|---|---|---|

| Mannopyranoside (Parent) | 0.731 | 0.541 | 0.620 | 0.685 |

| Butyryl Derivative | 0.695 | 0.510 | 0.590 | 0.650 |

| Hexanoyl Derivative | 0.750 | 0.560 | 0.640 | 0.710 |

| Lauroyl Derivative | 0.710 | 0.620 | 0.610 | 0.690 |

| Palmitoyl Derivative | 0.680 | 0.590 | 0.580 | 0.660 |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. gardp.org By systematically modifying parts of a molecule, researchers can identify which chemical features are essential for its function. Computational methods play a crucial role in modern SAR by providing a framework to rationalize experimental results and predict the activity of novel compounds. oncodesign-services.com

For this compound derivatives, computational SAR studies often integrate molecular docking and MD simulation results with experimental biological data. tandfonline.com These studies have shown that the nature and position of acyl chains significantly influence the antimicrobial activity. For example, SAR analysis revealed that modifying the mannopyranoside skeleton is essential, as the parent compound often shows no activity against pathogenic bacteria. nih.gov

Key findings from computational SAR studies on mannopyranoside derivatives include:

Influence of Acyl Chain Length: SAR studies have demonstrated that incorporating lauroyl (C12) and myristoyl (C14) acyl chains into the mannopyranose structure is particularly effective against bacteria. tandfonline.comresearchgate.net

Hydrophobicity and Interactions: The addition of acyl chains increases the hydrophobicity of the molecule. Molecular docking and MD simulations can rationalize this by showing how these hydrophobic chains form favorable interactions within the binding pockets of target proteins, such as van der Waals and hydrophobic interactions, which can enhance binding affinity and subsequent biological activity. nih.gov

Role of Specific Groups: Computational models can highlight the importance of specific functional groups for activity. For instance, in the development of inhibitors for the E. coli FimH adhesin, SAR studies showed that alkene linkers provided an improved affinity due to favorable interactions with specific amino acid residues like isoleucine-52 within the protein's binding site. researchgate.net

By combining molecular docking to identify binding modes, MD simulations to confirm the stability of these interactions, and experimental data, a comprehensive SAR can be constructed. This relationship guides the rational design of new, more potent derivatives of this compound for various therapeutic applications. rsc.org

Targeted Drug and Vaccine Delivery Systems

This compound is a key component in the surface engineering of advanced drug and vaccine delivery systems. biosynth.comunimore.it Its utility stems from its ability to be recognized by specific receptors on the surface of immune cells, thereby facilitating the targeted delivery of therapeutic and prophylactic agents. biosynth.comunimore.it This targeted approach aims to enhance the efficacy of treatments and vaccines by ensuring that the active molecules reach the desired cells, particularly antigen-presenting cells (APCs). biosynth.com

Mannosylation of Lipid Nanoparticles (LNPs)

Mannosylation, the process of attaching mannose-containing molecules like this compound to the surface of nanoparticles, is a pivotal strategy for targeting lipid nanoparticles (LNPs) to specific cells. biosynth.comunimore.itnih.gov This surface modification leverages the natural biological recognition of mannose residues by receptors on immune cells. mdpi.com LNPs are a versatile platform for delivering a range of therapeutics, including mRNA-based vaccines. nih.gov By incorporating this compound or its derivatives into the LNP structure, researchers can create "sweet" LNPs that are specifically designed to be recognized and taken up by dendritic cells (DCs). nih.govresearchgate.net

This targeted delivery is crucial for enhancing the effectiveness of vaccines. For instance, mannosylated LNPs carrying an mRNA vaccine have been shown to have a significantly higher uptake by DCs compared to their non-mannosylated counterparts. nih.govresearchgate.net In preclinical models, this increased uptake translated into a more potent anti-tumor immune response, achieving comparable therapeutic effects at a much lower dosage. nih.gov The process of mannosylation can be achieved by including mannose-conjugated lipids in the formulation of the LNP, which then present the mannose moiety on the particle's surface, ready for receptor binding. researchgate.net

Targeting Antigen-Presenting Cells (APCs) through Mannose Receptors

Antigen-presenting cells, such as macrophages and dendritic cells, are distinguished by the high expression of mannose receptors (MRs) on their surface. mdpi.comnih.govwikipedia.org These C-type lectin receptors play a crucial role in the immune system by recognizing and internalizing pathogens and other glycosylated molecules. nih.govwikipedia.org This natural function makes them an ideal target for drug and vaccine delivery. nih.govresearchgate.net By decorating delivery vehicles like LNPs and liposomes with this compound, these carriers can effectively mimic pathogens, leading to their recognition and uptake by APCs. biosynth.combiomaterials.org

Upon binding to the mannose receptor, the mannosylated carrier is internalized by the APC through a process called endocytosis. nih.govnih.gov Once inside the cell, the therapeutic payload, such as an mRNA vaccine, can be released to initiate the desired biological response. nih.gov This targeted approach not only increases the concentration of the therapeutic agent within the target cells but also enhances antigen presentation, a critical step in initiating a robust adaptive immune response. wikipedia.orgbiomaterials.org Research has demonstrated that mannose-modified nanoparticles can significantly enhance the activation of APCs by engaging the mannose receptor. biomaterials.org For example, studies have shown that mannosylated LNPs for mRNA cancer vaccines lead to a four-fold higher uptake by dendritic cells compared to non-targeted LNPs. nih.gov

Mannosylated Liposomes for Phagocyte Targeting

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another class of drug delivery vehicles that can be functionalized with this compound to target phagocytic cells like macrophages. nih.govencapsula.comclodrosome.com The mannosylation of liposomes has been consistently shown to promote their uptake by macrophages both in laboratory settings and in living organisms. nih.gov This targeting is achieved by incorporating mannose derivatives, such as 4-aminophenyl alpha-D-mannopyranoside, into the liposome (B1194612) structure. encapsula.comencapsula.com

The enhanced uptake of mannosylated liposomes by phagocytes is mediated by mannose-binding proteins and receptors on the cell surface. clodrosome.com This strategy has been explored for various therapeutic applications, including the delivery of drugs to treat diseases where pathogens reside within macrophages, such as tuberculosis. unimore.it By delivering antimicrobial agents directly to the infected cells, the efficacy of the treatment can be significantly improved while minimizing systemic side effects. unimore.it Furthermore, mannosylated liposomes have been investigated for their ability to deliver agents that can modulate macrophage activity in various diseases. encapsula.com

Table 1: Comparison of Mannosylated Delivery Systems

| Delivery System | Primary Target Cells | Mechanism of Targeting | Key Advantage |

|---|---|---|---|

| Lipid Nanoparticles (LNPs) | Dendritic Cells (DCs) | Mannose Receptor-Mediated Endocytosis | Enhanced mRNA vaccine potency and antigen presentation. nih.govresearchgate.net |

| Liposomes | Macrophages, Phagocytes | Mannose Receptor Recognition | Direct delivery of therapeutics to infected or targeted phagocytic cells. unimore.itnih.gov |

| Polyanhydride Nanoparticles | Dendritic Cells, Alveolar Macrophages | C-type Lectin Receptor Ligation | "Pathogen-mimicking" for enhanced APC activation. biomaterials.org |

Protein Purification and Glycoconjugate Elution

Beyond its applications in drug delivery, this compound serves as a valuable tool in the field of biochemistry, particularly in the purification of specific types of proteins. biosynth.com

Affinity Chromatography Applications

Affinity chromatography is a powerful technique used to separate and purify molecules based on highly specific binding interactions. In the context of glycoproteins (proteins with attached sugar chains), lectins—proteins that bind to specific carbohydrates—are often used as the stationary phase in the chromatography column. nih.gov Concanavalin (B7782731) A is a well-known lectin that has a high affinity for mannose and glucose residues. researchgate.net

In this application, a mixture containing the target glycoprotein (B1211001) is passed through a column containing Concanavalin A immobilized on a solid support. nih.govresearchgate.net The glycoprotein binds to the Concanavalin A, while other non-binding proteins pass through the column. To release the bound glycoprotein, a solution containing a high concentration of a competing sugar is introduced. google.com this compound is an ideal eluting agent for this purpose. nih.govgoogle.com It competes with the bound glycoprotein for the binding sites on Concanavalin A, causing the glycoprotein to be released from the column in a purified form. nih.govgoogle.comresearchgate.net The effectiveness of the elution is dependent on the concentration of this compound in the mobile phase. nih.govresearchgate.net

Exploration in Anticancer Research

The unique ability of this compound to facilitate targeted delivery to immune cells has also led to its exploration in the field of anticancer research. nih.gov The primary strategy revolves around leveraging the mannose receptor on antigen-presenting cells to enhance the efficacy of cancer immunotherapies, particularly mRNA-based cancer vaccines. nih.govresearchgate.net

By using mannosylated lipid nanoparticles to deliver mRNA that encodes for tumor-associated antigens, researchers aim to specifically educate the immune system to recognize and attack cancer cells. nih.gov The targeted delivery to dendritic cells is critical, as it significantly promotes the presentation of these antigens to T cells, thereby initiating a potent and specific anti-tumor immune response. nih.govresearchgate.net Preclinical studies have shown that this approach not only enhances the therapeutic performance of the vaccine but also has the potential to be combined with other cancer treatments like immune checkpoint blockade therapy for a more powerful synergistic effect. nih.gov

Analytical and Characterization Methodologies for Methyl D Mannopyranoside Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in defining the chemical structure and functional groups of Methyl D-mannopyranoside.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C-NMR provide information on the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the molecule's structure. researchgate.net

¹H-NMR and ¹³C-NMR: The chemical shifts observed in ¹H-NMR and ¹³C-NMR spectra are characteristic of the monosaccharide's structure. For instance, studies on monosulfated derivatives of methyl α-D-mannopyranoside have demonstrated how sulfation at specific positions causes predictable shifts in the NMR signals, aiding in the structural analysis of more complex carbohydrate chains. researchgate.net

Nuclear Overhauser Effect (NOE): The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule. wikipedia.orgorganicchemistrydata.org In the context of this compound, NOE studies, often conducted through 2D NMR experiments like NOESY, can reveal inter-residue proximities. researchgate.net This is crucial for determining the three-dimensional structure and conformation of the molecule in solution. researchgate.netnih.gov For example, NOE can be used to establish the sequence of sugar residues in oligosaccharides containing mannoside units by observing the effect between the anomeric proton of one residue and the proton on the substituted carbon of the adjacent residue. researchgate.net

| Technique | Information Obtained | Application Example |

|---|---|---|

| ¹H-NMR | Provides information on the chemical environment and connectivity of protons. | Assignment of proton signals in the pyranose ring and methyl group. researchgate.net |

| ¹³C-NMR | Identifies the chemical environment of each carbon atom in the molecule. | Characterization of the carbon skeleton and anomeric carbon. researchgate.net |

| NOE (e.g., NOESY) | Determines spatial proximity between protons, aiding in 3D structure elucidation. wikipedia.orgresearchgate.net | Confirming the α-configuration at the anomeric center by observing NOE between H-1 and other ring protons. researchgate.net |

| Relaxation Time (T1, T2) | Provides insights into molecular dynamics and flexibility in solution. weizmann.ac.il | Studying the internal motions of the pyranose ring and the glycosidic linkage in derivatives. aip.org |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, the spectrum is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. Other significant peaks include those for C-H stretching and C-O stretching, confirming the carbohydrate nature of the compound. This technique is often used as a quality control method to confirm the identity of the material. nih.govthermofisher.com

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) is a "soft" ionization technique particularly well-suited for polar and thermally labile molecules like carbohydrates. nih.govamericanpeptidesociety.org ESI-MS allows for the ionization of the molecule directly from a solution, typically producing protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. nih.govscripps.edu This enables the precise determination of the molecular mass, which for C₇H₁₄O₆ is 194.18 g/mol . nist.gov Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing further structural information.

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in its solid state. A study on Methyl α-D-mannopyranoside determined its crystal structure, revealing precise bond lengths, bond angles, and the conformation of the pyranose ring. nih.gov The crystals were found to belong to the orthorhombic space group P 21 21 21. nih.gov This technique confirms the chair conformation (⁴C₁) of the mannopyranose ring and provides detailed data on the crystal packing and intermolecular hydrogen bonding network. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 9.2633 |

| b (Å) | 9.3690 |

| c (Å) | 9.9779 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. sigmaaldrich.com The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase or normal-phase chromatography can be employed. The purity is typically assessed by injecting a solution of the compound and analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, and the area of this peak relative to any impurity peaks is used for quantification. Commercial sources often specify a purity of ≥99.0% as determined by HPLC. sigmaaldrich.comyorlab.co.uk

Advanced Microscopy Techniques (e.g., Polarized Microscopy for Crystal Analysis)

In the characterization of this compound, advanced microscopy techniques are pivotal for elucidating the solid-state properties of its crystalline form. Polarized light microscopy, in particular, serves as a fundamental tool for analyzing the crystal structure and identifying specific optical characteristics.

When this compound is crystallized, for instance, through slow evaporation from aqueous solutions, it can form colorless block-like crystals. acs.org However, these crystals may exhibit structural imperfections, such as twin defects. acs.org Polarized microscopy is employed to investigate these features. The technique relies on the principle of birefringence, where anisotropic crystals, like those of many organic compounds, split a beam of polarized light into two rays that travel at different velocities. This property allows for the visualization of crystal morphology, orientation, and the presence of defects that are not apparent under normal light.

In a specific application, a polarizing microscope was used to estimate the ratios of twin defects in this compound crystal samples. acs.org This analysis involves observing the diffraction patterns of the crystals under polarized light. The interaction of the polarized light with the crystal lattice reveals information about its internal structure and symmetry. The presence of twin defects, which are interruptions in the regular crystal lattice, can be confirmed through techniques like twin-lattice quasi-symmetry (TLQS) in conjunction with X-ray diffraction. acs.org The initial estimation of these defects using polarized microscopy is a critical step that guides further, more detailed crystallographic analysis. acs.org

In silico Physicochemical Property Analysis

Computational, or in silico, methods are increasingly utilized to predict the physicochemical properties of this compound and its derivatives, offering insights into their behavior and potential applications without the need for extensive laboratory experiments. These analyses are crucial in fields like drug design and materials science.

Computer-aided drug design techniques have been employed to explore the physicochemical and pharmacokinetic properties of various this compound derivatives. researchgate.net Through methods like density functional theory (DFT), researchers can perform geometrical optimization of the molecular structure. researchgate.net This allows for the calculation of key quantum chemical descriptors based on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These descriptors include electron affinity, ionization potential, electronegativity, chemical potential, hardness, softness, and electrophilicity, which collectively provide a detailed profile of the molecule's reactivity and stability. researchgate.net

Furthermore, in silico tools are used to predict pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netnih.gov Software programs can assess properties like aqueous solubility (LogS), which influences absorption and distribution. biotechnologia-journal.org These predictions help in the early stages of research to identify candidates with favorable drug-like properties. nih.govunpad.ac.id

The fundamental physicochemical properties of the parent compound, this compound, have also been calculated and are available in public databases.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₆ | PubChem nih.gov, NIST nist.gov |

| Molecular Weight | 194.18 g/mol | PubChem nih.gov, NIST nist.gov |

| XLogP3 | -2.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 194.07903816 Da | PubChem nih.gov |

| Topological Polar Surface Area | 99.4 Ų | PubChem nih.gov |

Research on various acylated derivatives of this compound has also involved extensive in silico analysis to understand how structural modifications influence their properties. researchgate.net For instance, the addition of different acyl groups can alter the molecule's hydrophobicity, which in turn affects its biological activity and pharmacokinetic profile. nih.gov

Table 2: Calculated Quantum Chemical Properties for a Methyl α-D-mannopyranoside Derivative (Compound 1)

| Parameter | Value |

|---|---|

| Ionization Potential | 10.37 |

| Electron Affinity | -1.54 |

| Electronegativity | 4.41 |

| Chemical Potential | -4.41 |

| Hardness | 5.96 |

| Softness | 0.16 |

| Electrophilicity | 1.63 |

Data derived from a study on mannopyranoside derivatives, where "Compound 1" refers to the parent mannopyranoside structure used for comparison. researchgate.net

These computational studies provide a powerful complement to experimental characterization, enabling a deeper understanding of the molecular properties of this compound and guiding the synthesis of new derivatives with tailored characteristics. researchgate.netnih.gov

Glycobiology and Carbohydrate Metabolism Studies Utilizing Methyl D Mannopyranoside

Investigation of Carbohydrate Recognition Signaling Mechanisms

Carbohydrate recognition is a fundamental biological process that mediates cell-cell communication, pathogen recognition, and immune responses. Methyl D-mannopyranoside is frequently used to investigate the signaling mechanisms governed by these interactions. A primary example is its use in studying the mannose 6-phosphate (Man-6-P) recognition system, which is essential for trafficking lysosomal enzymes. oup.com

The cation-dependent mannose 6-phosphate receptor (CD-MPR) and the cation-independent mannose 6-phosphate receptor (CI-MPR) both recognize the Man-6-P tag on N-linked oligosaccharides. oup.com The binding specificity of these receptors is highly dependent on the terminal mannose residue and the 6-phosphate group. Methyl α-D-mannopyranoside, along with other synthetic analogs, is used in binding and inhibition assays to probe the structural requirements for receptor recognition. These studies have shown that the axial 2-hydroxyl group of the mannose ring is a critical determinant for binding to both MPRs. oup.com

Furthermore, the macrophage mannose receptor (CD206) uses its C-type carbohydrate-recognition domain 4 (CRD4) to bind mannose residues on pathogens, initiating an immune response. nih.gov Crystallographic studies of CRD4 in complex with methyl α-D-mannopyranoside have revealed the precise molecular interactions responsible for this recognition. These studies show that the sugar molecule binds in a specific orientation, stabilized by interactions with a calcium ion and key amino acid residues, providing a structural basis for the receptor's specificity for mannose, fucose, and N-acetylglucosamine. nih.gov

Epitope Mapping of Antibodies against Carbohydrate Antigens

This compound and its synthetic derivatives are crucial reagents for the epitope mapping of antibodies that target carbohydrate antigens. This process is vital for understanding immune responses to pathogens and for the development of vaccines and diagnostics. By synthesizing analogs of a carbohydrate antigen with systematic modifications, researchers can identify the key chemical features, or epitopes, that are recognized by an antibody.

A notable example involves the mapping of the epitope recognized by a protective monoclonal antibody against the fungus Candida albicans. nih.govnih.gov In this research, a panel of monodeoxy and mono-O-methyl congeners of methyl β-D-mannopyranosyl-(1-->2)-β-D-mannopyranoside were synthesized. nih.govnih.gov By testing the antibody's binding to each of these derivatives, scientists can pinpoint the specific hydroxyl groups on the mannoside rings that are essential for antibody recognition. This information is critical for designing synthetic vaccines that can elicit a protective immune response. nih.gov

Similarly, competitive ELISA assays using synthetic fragments of bacterial cell wall polysaccharides are employed to map the epitopes of monoclonal antibodies. collectionscanada.gc.ca This approach helps to confirm that different antibodies, despite having distinct genetic origins, may recognize the same epitope on a complex carbohydrate structure. collectionscanada.gc.ca The Immune Epitope Database (IEDB) catalogs epitopes like methyl alpha-D-mannoside, documenting its reactivity in B cell assays and providing a resource for immunology research. iedb.org

Table 1: Synthetic Congeners of this compound for Epitope Mapping

| Compound | Modification | Purpose in Epitope Mapping |

| Monodeoxy Congeners | A hydroxyl group is replaced by a hydrogen atom. | To determine if a specific hydroxyl group is a critical hydrogen bond donor for antibody binding. |

| Mono-O-methyl Congeners | A hydroxyl group is replaced by a methoxy (B1213986) group. | To identify hydroxyl groups that act as hydrogen bond donors but not acceptors. |

| This table illustrates the types of derivatives of this compound used to probe antibody-carbohydrate interactions. |

Studies on Specific Sugar-Binding Proteins

The specific and predictable binding of this compound to various sugar-binding proteins, particularly lectins, makes it an indispensable tool for studying these interactions. Lectins are proteins that recognize and bind to specific carbohydrate structures, and they play roles in numerous biological processes.

Concanavalin (B7782731) A (Con A), a well-studied lectin, has a known affinity for mannose and glucose residues. Kinetic studies using methyl α-D-mannopyranoside have been performed to understand the dynamics of this binding. nih.gov Temperature-jump relaxation techniques have shown that the binding occurs in a single bimolecular step. nih.gov Such studies reveal that the different affinities of various saccharides for Con A are primarily due to differences in their dissociation rate constants, rather than their association rates. nih.gov

Interestingly, research has shown that molecules other than carbohydrates can also bind to the carbohydrate-binding sites of lectins. For instance, a dodecapeptide with a Tyr-Pro-Tyr sequence was found to bind to Con A with an affinity comparable to that of methyl α-D-mannopyranoside. pnas.orgnih.gov This peptide could competitively inhibit the binding of the lectin to a known carbohydrate ligand, demonstrating the potential for developing peptide-based mimetics of carbohydrates. pnas.orgnih.gov

Other sugar-binding proteins have also been studied using this compound. Antifreeze glycoproteins (AFGPs), which inhibit ice crystal growth, have been shown to also control the crystal growth of methyl α-D-mannopyranoside, suggesting a structural compatibility and a potential model system for studying AFGP interactions. acs.org Furthermore, the interaction of methyl α-D-mannopyranoside with jacalin-related lectins has been analyzed through crystallography, revealing the specific amino acid residues involved in binding and the conformational changes that occur upon ligand binding. researchgate.net

Table 2: Binding Affinities of Ligands to Concanavalin A

| Ligand | Dissociation Constant (Kd) | Ligand Type |

| Methyl α-D-mannopyranoside | 89 µM | Carbohydrate |

| Tyr-Pro-Tyr containing dodecapeptide | 46 µM | Peptide |

| This table compares the binding affinity of Methyl α-D-mannopyranoside to that of a peptide mimic for the lectin Concanavalin A, based on data from Oldenburg et al. (1992). pnas.orgnih.gov |

Mechanisms of Glycan Formation and Degradation

This compound and its parent sugar, mannose, are central to understanding the biosynthesis and degradation of glycans. O-mannosylation, the attachment of mannose to serine or threonine residues, is a vital protein modification, and defects in this pathway are linked to congenital muscular dystrophies. nih.gov The process begins in the endoplasmic reticulum with the transfer of mannose to a protein, followed by the potential addition of other sugars to form complex glycan structures. nih.gov

The degradation of monosaccharides, including mannose, has been studied under various conditions. For example, the decomposition of monosaccharides in the presence of sulfurous acid is relevant to industrial processes like biofuel production from lignocellulosic biomass. ncsu.edu Studies using methyl α-D-glucopyranoside as a model compound have shown that its degradation is much slower in sulfurous acid compared to hydrochloric or sulfuric acids. ncsu.edu Such research helps in optimizing conditions for hydrolyzing polysaccharides into fermentable monosaccharides while minimizing their degradation.

Glycosylation can also affect the enzymatic degradation of peptides. While glycosylation often protects peptides from degradation by most proteases, in some specific cases, it can promote it. For instance, glycosylation of a D-amino acid-containing peptide with certain monosaccharides was found to enhance its degradation by chymotrypsin. mdpi.com This effect is thought to be due to strengthened interactions between the glycopeptide and the enzyme. mdpi.com These findings highlight the complex role of glycans in modulating the stability and turnover of proteins and peptides within biological systems.

Future Research Directions and Translational Impact

Novel Derivatization Strategies for Enhanced Bioactivity

The inherent biological activity of Methyl D-mannopyranoside can be significantly amplified through strategic chemical modifications. Future research will likely focus on novel derivatization strategies aimed at enhancing its potency, selectivity, and pharmacokinetic profile. The synthesis of a variety of derivatives by introducing different aliphatic and aromatic groups has shown promise in augmenting its antimicrobial and antifungal properties tandfonline.comnih.gov.

One promising approach involves the regioselective acylation of the mannopyranoside core. Studies have demonstrated that the introduction of various acyl groups, such as cinnamoyl, heptanoyl, octanoyl, p-toluenesulfonyl, and benzenesulfonyl groups, can significantly improve the antimicrobial activity of Methyl α-D-mannopyranoside derivatives tandfonline.com. For instance, a unimolar one-step cinnamoylation reaction has been successfully employed to produce methyl 6-O-cinnamoyl-α-D-mannopyranoside, which serves as a key intermediate for further derivatization tandfonline.com. The subsequent synthesis of 2,3,4-tri-O-acyl derivatives has yielded compounds with notable efficacy against various pathogenic microorganisms researchgate.net.

The antimicrobial activity of these derivatives has been evaluated against a range of bacterial and fungal strains. Research has shown that acylated derivatives exhibit promising antibacterial and antifungal activities, with some compounds surpassing the efficacy of standard antibiotics like nystatin (B1677061) tandfonline.comnih.gov. A structure-activity relationship (SAR) study indicated that combining mannopyranose with lauroyl and myristoyl acyl chains was particularly effective against bacteria researchgate.net.

Table 1: Antimicrobial Activity of Selected Methyl α-D-mannopyranoside Derivatives

| Compound | Modification | Target Organism | Activity |

|---|---|---|---|

| Methyl 6-O-cinnamoyl-α-D-mannopyranoside | Cinnamoyl group at C-6 position | Aspergillus niger, Aspergillus flavus | Promising antifungal activity tandfonline.com |

| Methyl 2,3,4-tri-O-hexanoyl-6-O-cinnamoyl-α-D-mannopyranoside | Hexanoyl groups at C-2, C-3, C-4 and cinnamoyl at C-6 | Fungal strains | Superior antifungal activity tandfonline.com |

| Methyl 6-O-butyryl-α-D-mannopyranoside derivatives | Butyryl group at C-6 and further acylation | Bacterial strains | Moderate to good antimicrobial activity tandfonline.com |

| Methyl α-D-mannopyranoside with lauroyl and myristoyl acyl chains | Lauroyl and myristoyl groups | Bacterial strains | Particularly effective against bacteria researchgate.net |

Future derivatization strategies will likely explore a wider range of functional groups, including nitrogen-, sulfur-, and halogen-containing moieties, which have been shown to enhance the biological potency of parent compounds researchgate.net. The goal is to create a diverse library of this compound derivatives with tailored activities against specific pathogens, including drug-resistant strains.

Integrated Computational and Experimental Approaches for Drug Design

The integration of computational and experimental methods is revolutionizing the drug discovery and design process for this compound derivatives. In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions are being increasingly used to guide the synthesis and evaluation of new compounds, thereby accelerating the identification of promising drug candidates nih.govresearchgate.net.

Molecular docking studies have been instrumental in understanding the binding interactions between this compound derivatives and their biological targets. For example, docking analyses have been performed against proteins from Escherichia coli, Aspergillus flavus, and even the H5N1 influenza A virus to predict the binding affinities and modes of interaction tandfonline.comnih.govresearchgate.net. These studies have revealed that derivatives with specific acyl chains can form stable complexes with the active sites of target proteins, providing a rationale for their observed biological activities tandfonline.comresearchgate.net.

Following molecular docking, MD simulations are employed to assess the stability of the ligand-receptor complexes under physiological conditions nih.gov. These simulations provide valuable insights into the dynamic behavior of the complex and can confirm the stability of the binding interactions predicted by docking studies nih.gov. Furthermore, computational tools are used to predict the pharmacokinetic and toxicological properties of the synthesized molecules nih.govresearchgate.net. In silico ADMET prediction helps in the early identification of compounds with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development researchgate.net.

The synergy between these computational predictions and experimental validation is a powerful strategy. The in silico findings guide the selection of the most promising derivatives for chemical synthesis and subsequent in vitro and in vivo testing. This integrated approach not only saves time and resources but also enhances the probability of discovering novel and effective therapeutic agents based on the this compound scaffold.

Exploration of Advanced Delivery Systems and Targeted Therapies